Lipophilicity (XLogP3) Separation from N-Methyl and N-Unsubstituted Analogs
The N-phenyl group on 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine confers a computed XLogP3 of 2.0, placing it 1.7 log units above the N-methyl analog (XLogP3 = 0.3) and an estimated ~1.5 log units above the N-unsubstituted parent (4-(1H-pyrazol-4-yl)piperidine). This lipophilicity shift moves the compound from a hydrophilic, hydrogen-bond-dominant profile into the CNS-accessible range (XLogP3 1.5–3.5), which is critical for blood-brain barrier penetration [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-(1-Methyl-1H-pyrazol-4-yl)piperidine: XLogP3 = 0.3; 4-(1H-pyrazol-4-yl)piperidine: XLogP3 estimated ~0.5 (not independently computed, based on structure and MW = 151.21 vs. 165.24 for N-methyl and 227.30 for N-phenyl) |
| Quantified Difference | ΔXLogP3 = +1.7 vs. N-methyl analog; ΔXLogP3 ≈ +1.5 vs. N-unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14/2025.09.15); neutral form, no counterion |
Why This Matters
For CNS-targeted drug discovery programs, achieving an XLogP3 between 1.5 and 3.5 is essential for passive blood-brain barrier permeation; the N-phenyl compound hits this window, whereas the N-methyl and N-unsubstituted analogs fall below it, making the N-phenyl version the default procurement choice for CNS-focused medicinal chemistry campaigns.
- [1] PubChem Compound Summary. 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine, CID 56686979. XLogP3-AA = 2.0. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/4-_1-Phenyl-1H-pyrazol-4-yl_piperidine View Source
- [2] PubChem Compound Summary. 4-(1-Methyl-1H-pyrazol-4-yl)piperidine. XLogP3-AA = 0.3. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/4-_1-methyl-1H-pyrazol-4-yl_piperidine View Source
